molecular formula C11H13ClOS B15310246 5-((3-Chlorophenyl)thio)pentan-2-one

5-((3-Chlorophenyl)thio)pentan-2-one

Cat. No.: B15310246
M. Wt: 228.74 g/mol
InChI Key: LFFSGUCFEMZASY-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of pentan-2-one, where a 3-chlorophenylthio group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 3-chlorothiophenol with pentan-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with pentan-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)thio)pentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, alkanes

    Substitution: Derivatives with different substituents on the phenyl ring

Scientific Research Applications

5-((3-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorophenyl)thio)pentan-2-one
  • 5-((3-Bromophenyl)thio)pentan-2-one
  • 5-((3-Methylphenyl)thio)pentan-2-one

Uniqueness

5-((3-Chlorophenyl)thio)pentan-2-one is unique due to the presence of the 3-chlorophenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

5-(3-chlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13ClOS/c1-9(13)4-3-7-14-11-6-2-5-10(12)8-11/h2,5-6,8H,3-4,7H2,1H3

InChI Key

LFFSGUCFEMZASY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC(=CC=C1)Cl

Origin of Product

United States

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